2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide is derived from its structural features. The parent chain is acetamide (ethanamide), with substituents as follows:
- A chlorine atom at the α-carbon of the acetamide group.
- A 5-fluoro-2-hydroxyphenyl group attached to the nitrogen atom.
The phenyl ring is numbered such that the hydroxyl (-OH) group occupies position 2 and the fluorine atom occupies position 5 (Figure 1). The structural formula is represented as:
$$ \text{Cl-CH}2\text{-C(=O)-NH-C}6\text{H}_3(\text{F})(\text{OH}) $$
Key structural representations :
- SMILES : ClCC(=O)Nc1c(O)cc(F)cc1
- InChI : InChI=1S/C8H6ClFNO2/c9-4-7(13)11-6-2-1-5(10)3-8(6)12/h1-3,12H,4H2,(H,11,13)
- InChIKey : WZJCIQVZRSSJLB-UHFFFAOYSA-N
CAS Registry Number and Alternative Identifiers
The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, related analogs and derivatives include:
- 2-Chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide : CAS 137472-06-1
- 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide : CAS 85817-59-0
Alternative identifiers :
| Identifier Type | Value |
|---|---|
| PubChem CID | Not available in provided sources |
| DSSTox Substance ID | DTXSID40685916 (for structural analog) |
| Wikidata QID | Q82612071 (for related biphenyl derivative) |
Molecular Formula and Weight Analysis
The molecular formula is C₈H₆ClFNO₂ , calculated as follows:
- Carbon (C) : 8 atoms (2 from acetamide, 6 from phenyl)
- Hydrogen (H) : 6 atoms
- Chlorine (Cl) : 1 atom
- Fluorine (F) : 1 atom
- Nitrogen (N) : 1 atom
- Oxygen (O) : 2 atoms
Molecular weight :
$$
(12.01 \times 8) + (1.01 \times 6) + (35.45 \times 1) + (19.00 \times 1) + (14.01 \times 1) + (16.00 \times 2) = 202.59 \, \text{g/mol}
$$
Isotopic composition :
- Monoisotopic mass : 202.004 Da (calculated using $$^{12}\text{C}$$, $$^{1}\text{H}$$, $$^{35}\text{Cl}$$, $$^{19}\text{F}$$, $$^{14}\text{N}$$, $$^{16}\text{O}$$).
Comparative data :
| Property | Value for Target Compound | Analog (CAS 85817-59-0) |
|---|---|---|
| Molecular Formula | C₈H₆ClFNO₂ | C₉H₉ClFNO |
| Molecular Weight (g/mol) | 202.59 | 201.63 |
| Functional Groups | Chloro, fluoro, hydroxyl | Chloro, fluoro, methyl |
Properties
IUPAC Name |
2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-4-8(13)11-6-3-5(10)1-2-7(6)12/h1-3,12H,4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHWYRKAGECKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide typically involves the reaction of 5-fluoro-2-hydroxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate in acidic or neutral conditions.
Reduction Reactions: Reagents like hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation reactions may produce corresponding ketones or aldehydes.
Scientific Research Applications
2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or acetamide group, leading to distinct properties:
Key Observations :
- Hydroxyl vs. Methyl : The hydroxyl group in the target compound enhances water solubility and hydrogen bonding compared to methyl-substituted analogs (e.g., CAS 85817-59-0) .
- Fluoro vs.
- Amino vs. Hydroxyl: Amino-substituted analogs (e.g., CAS 137589-58-3) exhibit higher polarity but may pose greater toxicity risks .
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to methyl- or chloro-substituted analogs (e.g., logP of 2.1 vs. 3.5 for 2-chloro-N-(5-chloro-2-methylphenyl)acetamide) .
- Stability: Fluorine substitution enhances metabolic stability compared to non-halogenated analogs. However, hydroxyl groups may increase susceptibility to oxidation .
- Electronic Effects : Electron-withdrawing substituents (e.g., -F, -SO2NH2) reduce electron density on the acetamide nitrogen, influencing reactivity in nucleophilic substitutions .
Biological Activity
2-Chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H8ClFNO2
- Molecular Weight : 203.61 g/mol
- CAS Number : [Not provided in sources]
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study focused on acetamide derivatives revealed that the presence of a chloro atom enhances the antibacterial efficacy against Klebsiella pneumoniae and other Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) indicating effective bactericidal action.
| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | K. pneumoniae | 32 | Inhibits penicillin-binding proteins, promoting cell lysis |
Antifungal Activity
The antifungal activity of this compound has also been explored. In comparative studies, derivatives with similar structures showed varying degrees of activity against Candida albicans. The introduction of halogen groups was found to enhance antifungal effects significantly.
| Compound | Target Fungi | MIC (µg/mL) | Observations |
|---|---|---|---|
| This compound | C. albicans | 20 | Effective against multiple strains; high inhibition rates |
Cytotoxicity and Safety Profile
Cytotoxicity assessments are crucial for evaluating the therapeutic potential of new compounds. Preliminary studies suggest that this compound exhibits low cytotoxicity in human cell lines, indicating a favorable safety profile for further development.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HCT-116 | >100 | Non-cytotoxic at therapeutic concentrations |
| HepG2 | 80 | Moderate cytotoxicity observed |
The mechanism underlying the biological activity of this compound involves interaction with specific enzymes and receptors:
- Antibacterial Mechanism : It likely binds to penicillin-binding proteins, disrupting bacterial cell wall synthesis.
- Antifungal Mechanism : The compound may interfere with fungal cell membrane integrity, leading to increased permeability and cell death.
- Cytotoxic Mechanism : Potential induction of apoptosis in cancer cells through modulation of apoptotic pathways.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various acetamide derivatives, including this compound. The results demonstrated significant bactericidal activity against Klebsiella pneumoniae, with a rapid reduction in viable cell counts observed within hours of treatment.
Study on Antifungal Activity
In another investigation, researchers assessed the antifungal properties against Candida albicans. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for many existing antifungal agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using 5-fluoro-2-hydroxyaniline and chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or acetone) under reflux. Catalytic KI may enhance reactivity by stabilizing intermediates . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) and temperature control (60–80°C) are critical to avoid side products like dimerization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodology :
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹), phenolic -OH (~3200–3500 cm⁻¹), and C-Cl (~650–750 cm⁻¹) groups .
- NMR :
- ¹H NMR : Hydroxyl proton (δ 9–10 ppm, broad), aromatic protons (δ 6.5–7.5 ppm), and chloroacetamide CH₂ (δ 4.0–4.3 ppm) .
- ¹³C NMR : Amide carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm) .
- HRMS : Validate molecular formula (C₈H₆ClFNO₂) with exact mass accuracy (<2 ppm error) .
Q. How do the hydroxyl and fluoro substituents affect solubility and reactivity?
- Key Insights :
- Solubility : The phenolic -OH group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO). Fluorine’s electronegativity reduces solubility in nonpolar solvents .
- Reactivity : The hydroxyl group may participate in hydrogen bonding or oxidation, while the electron-withdrawing fluoro substituent directs electrophilic substitution to the para position .
Advanced Research Questions
Q. What computational methods can predict the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential (MESP) maps (identifying nucleophilic/electrophilic sites) .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize chloro and fluoro groups for van der Waals and electrostatic contributions .
Q. How can structural analogs be designed to enhance bioactivity while minimizing toxicity?
- Strategy :
- SAR Analysis : Replace the fluoro group with other halogens (e.g., Cl, Br) or electron-donating groups (e.g., -OCH₃) to modulate electronic effects .
- Toxicity Mitigation : Introduce hydrophilic moieties (e.g., -SO₃H) to reduce logP values and improve metabolic stability .
- Example Analogues :
| Analog Structure | Bioactivity Target | Key Modification |
|---|---|---|
| 2-Cl-N-(5-Cl-2-OH-Ph)Ac | Anticancer | Increased halogen bonding |
| 2-Cl-N-(5-OCH₃-2-OH-Ph)Ac | Antioxidant | Enhanced electron donation |
Q. How should contradictory data on solubility and stability be resolved?
- Approach :
- Controlled Experiments : Measure solubility in buffered solutions (pH 2–10) to assess pH-dependent stability. Use HPLC to track degradation products (e.g., hydrolysis of the amide bond) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via TLC or NMR to identify decomposition pathways .
Application-Oriented Questions
Q. What protocols ensure safe handling and storage of this compound?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Emergency Protocols :
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. How can continuous flow reactors improve scalability in synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
